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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidin-2-ol

Cat. No.: B1290279

Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-4-
methylpyrimidin-2-ol, this guide utilizes the closely related and structurally similar compound,
4-methylpyrimidine, as a representative example to illustrate the principles of spectroscopic
data presentation and experimental methodologies. The data and analyses presented herein
pertain exclusively to 4-methylpyrimidine.

This technical whitepaper provides a comprehensive overview of the spectroscopic
characterization of 4-methylpyrimidine, a key heterocyclic compound. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-methylpyrimidine
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.95 S H2

8.50 d 5.0 H6

7.25 d 5.0 H5

2.60 S -CHs

Solvent: CDCIs s = singlet, d = doublet

Table 2: 13C NMR Spectroscopic Data for 4-methylpyrimidine

Chemical Shift (8) ppm

Assignment

166.0 C4
158.5 C2
156.8 C6
129.8 C5
24.2 -CHs

Note: Specific peak assignments for 3C NMR can vary based on the prediction model and

experimental conditions. The provided assignments are based on typical chemical shifts for

similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-methylpyrimidine
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and
3050-2950 Medium
alkyl)
1580-1450 Strong C=C and C=N stretching
1435 Medium C-H bend (methyl)
995, 785, 720 Strong C-H out-of-plane bending

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-methylpyrimidine

miz Relative Intensity (%) Assighment

94 100 [M]* (Molecular lon)
93 50 [M-H]*

67 45 [M-HCNJ*

52 20 [C3H2N]*

lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound was dissolved in

approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm,
a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier
transformed with an exponential line broadening of 0.3 Hz.

13C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled
pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an
accumulation of 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium
bromide (KBr) plates.[1][2] For solid samples, a common alternative is to prepare a KBr pellet
by grinding a small amount of the sample with KBr powder and pressing it into a translucent
disk.[2]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm~* with a resolution
of 4 cm~1. A background spectrum of the clean KBr plates was recorded and automatically
subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-
to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC) for volatile compounds.

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an
Electron lonization (EI) source.

lonization and Analysis: The sample was ionized using a 70 eV electron beam.[3] The resulting
ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded
the abundance of ions at each mass-to-charge (m/z) ratio.
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Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for
spectroscopic analysis and the relationship between the different analytical techniques.
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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

